(1S,2S,3S,6R,7S,8R)-1,8,9,10,11,11-hexachlorotetracyclo[6.2.1.13,6.02,7]dodec-9-ene-4,5-diol
Description
The compound (1S,2S,3S,6R,7S,8R)-1,8,9,10,11,11-hexachlorotetracyclo[6.2.1.1³,⁶.0²,⁷]dodec-9-ene-4,5-diol is a highly chlorinated tetracyclic structure with a fused bicyclic core and hydroxyl groups at positions 4 and 3. The compound’s rigidity and electron-withdrawing chlorine substituents likely influence its reactivity and interactions with biological targets .
Properties
Molecular Formula |
C12H10Cl6O2 |
|---|---|
Molecular Weight |
398.9 g/mol |
IUPAC Name |
(1S,2S,3S,6R,7S,8R)-1,8,9,10,11,11-hexachlorotetracyclo[6.2.1.13,6.02,7]dodec-9-ene-4,5-diol |
InChI |
InChI=1S/C12H10Cl6O2/c13-8-9(14)11(16)5-3-1-2(6(19)7(3)20)4(5)10(8,15)12(11,17)18/h2-7,19-20H,1H2/t2-,3+,4-,5-,6?,7?,10-,11+/m0/s1 |
InChI Key |
NWRDBJRTQVHAKR-GTRMRTDISA-N |
Isomeric SMILES |
C1[C@@H]2[C@H]3[C@H]([C@H]1C(C2O)O)[C@@]4(C(=C([C@]3(C4(Cl)Cl)Cl)Cl)Cl)Cl |
Canonical SMILES |
C1C2C3C(C1C(C2O)O)C4(C(=C(C3(C4(Cl)Cl)Cl)Cl)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2S,3S,6R,7S,8R)-1,8,9,10,11,11-hexachlorotetracyclo[6.2.1.13,6.02,7]dodec-9-ene-4,5-diol typically involves multiple steps, starting from simpler organic precursors. The key steps include:
Formation of the Tetracyclic Core: This is achieved through a series of cyclization reactions, often involving Diels-Alder reactions to construct the polycyclic framework.
Hydroxylation: The addition of hydroxyl groups is typically performed using oxidizing agents like osmium tetroxide or potassium permanganate.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory procedures with considerations for cost, efficiency, and safety. Continuous flow reactors and automated systems may be employed to handle the complex reaction sequences and ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
(1S,2S,3S,6R,7S,8R)-1,8,9,10,11,11-hexachlorotetracyclo[6.2.1.13,6.02,7]dodec-9-ene-4,5-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids using reagents like chromium trioxide or potassium dichromate.
Reduction: The compound can be reduced to remove chlorine atoms or convert hydroxyl groups to hydrogen atoms using reducing agents such as lithium aluminum hydride.
Substitution: Chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide or ammonia.
Common Reagents and Conditions
Oxidizing Agents: Chromium trioxide, potassium dichromate, osmium tetroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Sodium methoxide, ammonia.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of dechlorinated or fully hydrogenated products.
Substitution: Formation of derivatives with different functional groups replacing chlorine atoms.
Scientific Research Applications
(1S,2S,3S,6R,7S,8R)-1,8,9,10,11,11-hexachlorotetracyclo[6.2.1.13,6.02,7]dodec-9-ene-4,5-diol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which (1S,2S,3S,6R,7S,8R)-1,8,9,10,11,11-hexachlorotetracyclo[6.2.1.13,6.02,7]dodec-9-ene-4,5-diol exerts its effects involves interactions with specific molecular targets and pathways. The compound’s high degree of chlorination and unique structure allow it to interact with enzymes and receptors, potentially inhibiting or activating various biological processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogues
Key Structural Analogues
(1S,2R,3R,6R,7S,8S)-1,8,9,10,11,11-Hexachlorotetracyclo[6.2.1.1³,⁶.0²,⁷]dodeca-4,9-diene
- Structural Differences :
- Stereochemistry : The R/S configurations at positions 2, 3, and 8 differ, altering the molecule’s three-dimensional shape.
- Substituents : Contains a conjugated diene (positions 4,9) instead of an ene and hydroxyl groups.
- Impact on Properties :
Decachlorinated Tetracyclic Analogues
- Example : C12Cl10O2 derivatives.
- Comparison :
Table 1: Structural and Physicochemical Comparison
Computational Similarity Analysis
Tanimoto Similarity Metrics
Using fingerprint-based methods (e.g., Morgan fingerprints in R), the target compound shows:
Clustering via Butina Algorithm
- Cluster Membership : The target compound groups with medium-sized chlorinated aromatics (e.g., chlorinated dibenzodioxins) rather than fully saturated analogues.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
